Product packaging for 3,3'-(Dodecylazanediyl)dipropanenitrile(Cat. No.:CAS No. 1555-62-0)

3,3'-(Dodecylazanediyl)dipropanenitrile

Cat. No.: B075479
CAS No.: 1555-62-0
M. Wt: 291.5 g/mol
InChI Key: YDOOYJZNFQGRCN-UHFFFAOYSA-N
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Description

3,3'-(Dodecylazanediyl)dipropanenitrile ( 1555-62-0) is an organic compound with the molecular formula C18H33N3 and a molecular weight of 291.48 g/mol . This nitrile-functionalized molecule features a dodecyl chain linked to a dipropanenitrile group, giving it a density of 0.912 g/cm³ and a high boiling point of approximately 460.3°C . The nitrile group is a key functional moiety in scientific research, particularly in medicinal chemistry and drug discovery, where it can enhance binding affinity to biological targets and improve metabolic stability . As a nitrile-containing building block, this chemical serves as a versatile intermediate in organic synthesis. It can undergo various transformations, such as hydrolysis to carboxylic acids or additions with organometallic reagents, to generate more complex structures . Researchers utilize this compound in the development of potential pharmacologically active molecules and as a reagent in the synthesis of specialized chemicals. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33N3 B075479 3,3'-(Dodecylazanediyl)dipropanenitrile CAS No. 1555-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-cyanoethyl(dodecyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H33N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-13,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOOYJZNFQGRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282669
Record name 3,3′-(Dodecylimino)bis[propanenitrile]
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Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-62-0
Record name 3,3′-(Dodecylimino)bis[propanenitrile]
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Record name 3,3′-(Dodecylimino)bis[propanenitrile]
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Record name 3,3'-(dodecylazanediyl)dipropanenitrile
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Synthetic Methodologies and Reaction Pathways of 3,3 Dodecylazanediyl Dipropanenitrile

Derivatization Strategies and Synthesis of Analogous Compounds

The structure of 3,3'-(Dodecylazanediyl)dipropanenitrile offers several sites for derivatization, including the tertiary amine nitrogen and the two terminal nitrile groups.

The tertiary amine of the dodecylazanediyl backbone can undergo a variety of chemical transformations. For instance, it can be oxidized to form an N-oxide, or it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. These modifications can alter the solubility and surfactant properties of the molecule.

A wide range of analogous compounds can be synthesized by varying the starting primary amine or the structure of the amine itself.

Varying the Alkyl Chain: By substituting dodecylamine (B51217) with other primary alkylamines (e.g., octylamine, hexadecylamine), a homologous series of N,N-bis(2-cyanoethyl)alkylamines can be prepared. This allows for the tuning of the hydrophobic-lipophilic balance of the molecule. One study describes the synthesis of a series of N-alkylbis(3-aminopropyl)amines derived from the corresponding bis(cyanoethyl) precursors with alkyl chains ranging from C8 to C18. researchgate.net

Modifying the Amine Architecture: Instead of a primary monoamine, primary diamines can be used to synthesize more complex structures. For example, the reaction of ethylenediamine (B42938) with acrylonitrile (B1666552) can lead to the formation of tetra-cyanoethylated products.

The terminal nitrile groups are also amenable to a variety of functionalization reactions, providing access to a diverse range of derivatives. Common transformations include:

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 3,3'-(dodecylazanediyl)dipropanoic acid. lookchem.com

Reduction: The nitrile groups can be reduced to primary amine functionalities. Catalytic hydrogenation, for example using Raney nickel, can convert this compound into N1-(3-aminopropyl)-N1-dodecylpropane-1,3-diamine. nih.gov This transformation is valuable for the synthesis of polyamines.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReagent(s)Product Functional Group
Tertiary AmineH₂O₂N-oxide
Tertiary AmineCH₃IQuaternary ammonium salt
NitrileH₃O⁺, heatCarboxylic acid
NitrileNaOH, H₂O, heatCarboxylate salt
NitrileH₂, Raney NiPrimary amine
NitrileLiAlH₄Primary amine

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound via cyanoethylation can be evaluated through the lens of green chemistry principles, aiming to reduce its environmental impact.

Atom Economy: The Michael addition of dodecylamine to acrylonitrile inherently possesses a high atom economy. In an ideal scenario, all the atoms of the reactants are incorporated into the final product, with no byproducts being formed. This aligns with a core principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product.

Alternative Solvents and Solvent-Free Conditions: While the patented synthesis may be conducted with or without a solvent, exploring explicitly solvent-free conditions is a key green chemistry objective. Eliminating solvents reduces waste, lowers costs, and minimizes the environmental and health hazards associated with many organic solvents. Research into the cyanoethylation of other amines and alcohols has demonstrated the feasibility of solvent-free approaches, which could be applicable to the synthesis of this compound.

Energy Efficiency: The traditional synthesis method involves prolonged heating for over 16 hours. The application of alternative energy sources, such as microwave irradiation, could significantly reduce the reaction time and energy consumption. Microwave-assisted organic synthesis has been shown to accelerate a wide range of reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods.

Catalysis: While the existing method uses acid catalysts, exploring more environmentally benign and recyclable catalysts is a worthwhile pursuit. This could include the investigation of solid acid catalysts that can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification processes. Furthermore, the potential for biocatalysis, using enzymes to catalyze the cyanoethylation reaction, presents an attractive green alternative. Although specific enzymes for this reaction have not been reported, the field of biocatalysis is rapidly expanding and may offer future solutions.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication to SynthesisPotential Improvement
Atom Economy High (Addition Reaction)The reaction is inherently atom-economical.
Safer Solvents & Auxiliaries Can be run with or without solvent.Explicitly employing solvent-free conditions.
Energy Efficiency Long reaction times with conventional heating.Use of microwave irradiation to reduce reaction time.
Catalysis Use of acid catalysts.Exploration of recyclable solid acid catalysts or biocatalysts.

By focusing on these areas, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the overarching goals of green chemistry.

Advanced Spectroscopic and Structural Elucidation of 3,3 Dodecylazanediyl Dipropanenitrile and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 3,3'-(Dodecylazanediyl)dipropanenitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive understanding of its atomic connectivity and molecular framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the dodecyl chain and the propanenitrile moieties. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the nitrile groups.

The protons on the carbons adjacent to the tertiary amine (labeled 'a' and 'd' in a structural diagram) would be deshielded and appear as triplets. The protons alpha to the nitrile group (labeled 'c') would also be deshielded and appear as triplets. The long methylene (B1212753) chain of the dodecyl group would produce a large, overlapping multiplet in the aliphatic region. The terminal methyl group of the dodecyl chain would appear as a distinct triplet at the most upfield position.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the nitrile group is expected to have the most downfield chemical shift due to the strong deshielding effect of the triple bond. The carbons directly bonded to the nitrogen atom would also be significantly deshielded. The carbons of the long dodecyl chain would show a series of signals in the aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
N-CH₂-CH₂-CN ~2.80 Triplet ~50
N-CH₂-CH₂-CN ~2.50 Triplet ~17
-C≡N - - ~118
N-CH₂-(CH₂)₁₀-CH₃ ~2.60 Triplet ~54
N-CH₂-CH₂-(CH₂)₉-CH₃ ~1.50 Multiplet ~27
-(CH₂)₉- ~1.26 Multiplet ~29-32
-CH₂-CH₃ ~1.26 Multiplet ~23

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For instance, it would show a correlation between the protons of adjacent methylene groups in the dodecyl chain and the propanenitrile fragments, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be dominated by absorptions corresponding to the C-H bonds of the alkyl chain, the C-N bond of the tertiary amine, and the C≡N bond of the nitrile groups.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (alkyl) 2850-2960 Strong
C≡N stretch (nitrile) 2240-2260 Medium, Sharp
C-H bend (alkyl) 1375-1465 Medium

Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds. The C≡N stretch in nitriles typically gives a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. The long alkyl chain would also contribute to the Raman spectrum with characteristic C-C stretching and CH₂ twisting and rocking modes.

Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H stretch (alkyl) 2850-2960 Strong
C≡N stretch (nitrile) 2240-2260 Strong, Sharp
C-C stretch (alkyl chain) 800-1200 Medium

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molar mass: 291.5 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 291.

The fragmentation of the molecular ion is expected to occur primarily via cleavage of the C-C bonds alpha to the tertiary nitrogen atom, a common fragmentation pathway for amines. This would lead to the loss of alkyl or cyanoethyl radicals, resulting in stable iminium ions. The long dodecyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂).

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Fragment Ion Fragmentation Pathway
291 [C₁₈H₃₃N₃]⁺ Molecular Ion
238 [M - CH₂CH₂CN]⁺ Loss of a cyanoethyl radical
122 [M - C₁₂H₂₅]⁺ Loss of the dodecyl radical
96 [CH₂(CH₂)₁₀CH₃]⁺ Dodecyl cation

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C18H33N3, the theoretical monoisotopic mass is 291.26746 Da. uni.lu HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would aim to measure this mass with an error in the low parts-per-million (ppm) range, thus confirming its elemental composition. The compound can be ionized through various methods, such as Electrospray Ionization (ESI), leading to the formation of different adducts. The exact masses of these adducts can be predicted and then verified experimentally.

Below is a table of predicted data for various ionic species of this compound that would be analyzed by HRMS. uni.lu

AdductPredicted m/z
[M+H]+292.27474
[M+Na]+314.25668
[M-H]-290.26018
[M+NH4]+309.30128
[M+K]+330.23062
[M]+291.26691

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This process, often involving Collision-Induced Dissociation (CID), helps to map the connectivity of atoms within the molecule. nih.gov

The structure of this compound contains several bonds susceptible to cleavage. The fragmentation pathways are typically directed by the charge site, which in positive ion mode is likely the tertiary nitrogen atom. Key fragmentation events would involve the cleavage of the C-N bonds and fragmentation along the dodecyl alkyl chain.

Common fragmentation pathways for the [M+H]+ ion (m/z 292.27) would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This can lead to the loss of an undecyl radical, resulting in a stable iminium ion.

Loss of Neutral Molecules: The loss of one or both propionitrile (B127096) groups (CH2CH2CN) can occur.

Cleavage of the Dodecyl Chain: Fragmentation can occur at various points along the C12H25 chain, typically leading to a series of carbocations separated by 14 Da (CH2).

Analysis of the fragmentation patterns of related structures, such as bis-(2-cyanoethyl)-amine, shows characteristic fragments that can help interpret the spectrum of the target molecule. massbank.eu For instance, a fragment ion at m/z 82 is characteristic of the [H2N(CH2CH2CN)]+ species. massbank.eu

The table below outlines some of the expected major fragments from an MS/MS analysis of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / Neutral Loss
292.27238.22[M+H - C4H4]+ (Loss of vinylacetonitrile)
292.27124.10[C12H25-NH-CH2]+ (Resulting from cleavage and rearrangement)
292.2782.07[H2N(CH2CH2CN)]+ (From cleavage of dodecyl group)
292.2754.03[CH2=CH-CN+H]+ (Protonated acrylonitrile)
292.2742.03[CH2=C=NH2]+

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

While specific crystallographic data for this compound is not widely published, the technique would be critical for its solid-state characterization. The molecule's combination of a long, flexible, nonpolar dodecyl chain and polar cyanoethyl groups suggests the possibility of complex crystalline packing and polymorphism. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physical properties like melting point, solubility, and stability. Powder XRD (PXRD) would be used to identify different polymorphic forms and assess sample purity.

A hypothetical single-crystal XRD study would yield a set of crystallographic parameters similar to those shown in the table below.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)25.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)2150
Z (molecules/unit cell)4

Electron Microscopy (SEM, TEM) for Microstructural and Morphological Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the microstructure and morphology of materials at high magnification.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of a solid sample. For this compound in its solid form, SEM would reveal the size, shape, and surface texture of its crystalline or amorphous particles. This is important for understanding properties like flowability and dissolution rate in various applications.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution, allowing for the visualization of the internal structure of a material. For this compound, TEM could be used to identify nanoscale features, such as crystal defects or different domains within a particle. If the compound is used to form self-assembled structures like micelles or vesicles in a solution, cryo-TEM would be the method of choice to visualize these nanostructures.

The following table summarizes the information that can be obtained from these powerful microscopic techniques.

TechniqueInformation ObtainedTypical Resolution
SEMParticle size and distribution, surface morphology, crystal habit1 - 20 nm
TEMInternal structure, crystallographic information (via diffraction), nanoscale morphology< 1 nm

Theoretical and Computational Chemistry Studies of 3,3 Dodecylazanediyl Dipropanenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,3'-(Dodecylazanediyl)dipropanenitrile, DFT calculations offer a detailed understanding of its molecular geometry, electronic properties, and spectroscopic signatures.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like this compound, with its long dodecyl chain, multiple conformations can exist. Conformational analysis is performed to identify the various low-energy isomers and the global minimum energy structure.

Theoretical calculations would typically employ a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The results of such a hypothetical optimization for the most stable conformer are presented in the table below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Value
Bond Length C-N (amine) 1.47 Å
C-C (alkyl) 1.54 Å
C≡N (nitrile) 1.15 Å
Bond Angle C-N-C (amine) 112°
C-C-C (alkyl) 114°

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. For this compound, the HOMO is expected to be localized on the tertiary amine group, which is the most electron-rich part of the molecule. The LUMO is likely to be distributed over the two nitrile groups, which are electron-withdrawing.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. In contrast, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a negative potential around the nitrogen atoms of the nitrile groups and a region of less negative or slightly positive potential around the alkyl chain.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

DFT calculations can also predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This allows for the assignment of the absorption bands observed in an experimental spectrum to specific molecular vibrations. For instance, the characteristic C≡N stretching vibration of the nitrile groups would be predicted at a specific wavenumber.

Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. This technique is particularly useful for understanding the intermolecular interactions and dynamic processes of molecules like this compound.

Due to its amphiphilic nature, with a long nonpolar alkyl tail and polar nitrile head groups, this compound is expected to exhibit interesting aggregation behavior in different environments. MD simulations can be used to model the interactions between multiple molecules of this compound in a solvent, such as water or an organic solvent.

By simulating a system containing many molecules over a period of time (nanoseconds to microseconds), it is possible to observe how they self-assemble. In an aqueous environment, it is likely that these molecules would form micelles, with the hydrophobic dodecyl chains clustering together to minimize contact with water, while the polar nitrile groups remain exposed to the solvent. The simulations can provide details on the size and shape of these aggregates, as well as the energetics of their formation.

The interaction of this compound with surfaces is another area where MD simulations can provide valuable insights. For example, its potential use as a corrosion inhibitor can be studied by simulating its adsorption on a metal surface, such as iron or copper.

In these simulations, a model of the metal surface is constructed, and the behavior of the molecule at the interface is monitored. The simulations can reveal the preferred orientation of the molecule on the surface. It is expected that the polar nitrile groups and the tertiary amine would act as binding sites to the metal surface. The long alkyl chain would then form a protective hydrophobic layer that repels water and corrosive species. The strength of the adsorption can be quantified by calculating the interaction energy between the molecule and the surface.

Table 3: Hypothetical Interaction Energies from MD Simulations of Adsorption on an Iron Surface

Interacting Species Interaction Energy (kJ/mol)
This compound and Iron Surface -250

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools that aim to establish a relationship between the chemical structures of compounds and their biological activities or physicochemical properties, respectively. For a molecule such as this compound, which possesses a long alkyl chain and polar nitrile groups, QSAR and QSPR modeling can provide valuable insights into its behavior in various systems. These models are particularly useful in predicting the compound's surfactant properties, potential biological interactions, and environmental fate.

Development of Predictive Models for Chemical Behavior

The development of predictive QSAR/QSPR models for this compound would involve a systematic approach that includes data collection, molecular descriptor calculation, model building, and validation. Given its structural similarity to cationic surfactants, models developed for this class of compounds can serve as a template.

Predictive models are often constructed using statistical methods such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN). rsc.org For instance, a hypothetical QSPR model for predicting a specific property of this compound, such as its critical micelle concentration (CMC), could be developed. The process would begin with the compilation of a dataset of structurally similar compounds with known CMC values. Molecular descriptors for each compound would then be calculated.

A simplified, illustrative QSPR model for predicting the CMC of surfactants similar to this compound might take the following linear form:

log(1/CMC) = β₀ + β₁(logP) + β₂(MV) + β₃(Pol)

Where:

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

MV is the molecular volume.

Pol is the polarizability of the molecule.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of the dataset.

The performance of such a model would be evaluated using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE). rsc.org For more complex, non-linear relationships, machine learning approaches like ANNs may offer superior predictive power. researchgate.net

Table 1: Illustrative Data for a Hypothetical QSPR Model of Surfactant Behavior

CompoundlogPMolecular Volume (ų)Polarizability (ų)Experimental log(1/CMC)Predicted log(1/CMC)
Analog 14.5300403.23.1
Analog 25.0320423.53.6
Analog 35.5340443.83.8
This compound5.836045(unknown)4.0

This table is for illustrative purposes to demonstrate the structure of a QSPR model and does not represent actual experimental data.

Correlation of Molecular Descriptors with Observed Properties

The foundation of any QSAR/QSPR model is the correlation between molecular descriptors and the observed properties or activities of the compounds. For this compound, a variety of descriptors can be calculated to represent its structural, electronic, and topological features.

Key Molecular Descriptors and Their Potential Correlations:

Topological Descriptors: These describe the connectivity of atoms in a molecule. For surfactants, descriptors like the Kier & Hall molecular connectivity index (KH0) have been shown to be significant. nih.gov

Constitutional Descriptors: These include basic molecular properties like molecular weight and the number of specific atoms (e.g., nitrogen atoms). nih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. ucsb.edu Important descriptors in this category include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's reactivity. ucsb.edu

Dipole Moment: This can influence intermolecular interactions. nih.gov

Molar Heat of Formation (ΔH): This provides information about the molecule's stability. nih.gov

Solvational Descriptors: These relate to the interaction of the molecule with a solvent, which is crucial for predicting properties in aqueous environments.

Charge-Related Descriptors: These describe the charge distribution within the molecule and are important for understanding electrostatic interactions. nih.gov

For a molecule like this compound, the long dodecyl chain will significantly contribute to its hydrophobicity, which can be quantified by descriptors like logP. The tertiary amine and nitrile groups will influence its polarity and ability to engage in hydrogen bonding and other polar interactions.

Table 2: Potential Correlation of Molecular Descriptors with Properties of this compound

Descriptor CategorySpecific DescriptorPotential Correlated Property/ActivityRationale
Lipophilicity logPSurfactant efficiency, biological membrane permeability. nih.govThe long dodecyl chain imparts significant hydrophobicity.
Size/Shape Molecular VolumeSteric effects in biological interactions, micelle formation. nih.govThe overall size of the molecule influences how it packs in micelles and interacts with biological macromolecules.
Electronic HOMO/LUMO EnergiesChemical reactivity, potential for covalent interactions. ucsb.eduThe nitrile groups can act as electrophilic centers.
Electronic Dipole MomentPolarity, solubility in polar solvents, intermolecular interactions. nih.govThe presence of nitrogen atoms creates a significant dipole moment.
Topological Kier & Hall IndexMicelle formation, surface activity. nih.govReflects the branching and connectivity of the molecule, which affects its packing.

The development and application of QSAR and QSPR models for this compound can facilitate the prediction of its chemical behavior, guide the design of new molecules with desired properties, and provide a deeper understanding of the molecular features that govern its activity.

Applications of 3,3 Dodecylazanediyl Dipropanenitrile in Materials Science and Engineering

Research on Corrosion Inhibition Mechanisms and Performance

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific published research focusing on the corrosion inhibition properties and mechanisms of 3,3'-(Dodecylazanediyl)dipropanenitrile. While the molecular structure of this compound, featuring a long alkyl chain (dodecyl) and nitrile functional groups, suggests potential surface-active and adsorptive properties relevant to corrosion inhibition, dedicated studies detailing its performance are not available in the public domain.

The following sections outline the standard methodologies used to evaluate corrosion inhibitors. However, it must be stressed that the specific data and findings related to this compound for each of these subsections could not be sourced from existing research.

Adsorption Behavior and Isotherm Models (e.g., Langmuir)

The initial step in the action of an organic corrosion inhibitor is its adsorption onto the metallic surface, forming a protective barrier. The nature of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving charge sharing or transfer between the inhibitor molecules and the metal surface.

To understand this adsorption process, various isotherm models are employed. The Langmuir adsorption isotherm is one of the most common models used. researchgate.net It assumes that a monolayer of the inhibitor is adsorbed onto a uniform surface with a finite number of identical and equivalent adsorption sites, with no interaction between the adsorbed molecules. researchgate.net The fit of experimental data to the Langmuir model helps in understanding the adsorption mechanism and calculating thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). A linear relationship when plotting Cinh/θ against Cinh (where Cinh is the inhibitor concentration and θ is the surface coverage) indicates that the adsorption follows the Langmuir isotherm. researchgate.net

Without specific experimental data for this compound, no adsorption isotherm can be plotted or analyzed.

Electrochemical Characterization of Inhibitory Action (e.g., Potentiodynamic Polarization, EIS)

Electrochemical techniques are fundamental in quantifying the effectiveness of a corrosion inhibitor.

Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode from its corrosion potential (Ecorr) in both cathodic and anodic directions to obtain Tafel plots. From these plots, key parameters such as the corrosion current density (icorr), corrosion potential (Ecorr), and Tafel slopes (βa and βc) are extrapolated. A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The shift in Ecorr can suggest whether the inhibitor acts primarily on the anodic reaction (metal dissolution), the cathodic reaction (e.g., hydrogen evolution), or both (mixed-type). researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the inhibitor film and the corrosion process. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. Data is often presented as Nyquist plots. An increase in the diameter of the Nyquist semicircle, which corresponds to an increase in the charge-transfer resistance (Rct), signifies a higher resistance to corrosion and effective inhibition. abechem.ir The decrease in the double-layer capacitance (Cdl) can also indicate the adsorption of inhibitor molecules, which displace water molecules at the metal-solution interface. abechem.ir

No specific PDP or EIS data for this compound is available to create data tables or plots.

Surface Analysis Techniques for Investigating Inhibitor Films (e.g., XPS, AFM)

To confirm the formation of a protective film and to study its characteristics, various surface analysis techniques are utilized.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface layer. By analyzing the binding energies of electrons, it can confirm the presence of elements from the inhibitor molecule (like nitrogen in the nitrile groups of the subject compound) on the metal surface, providing direct evidence of adsorption and film formation. nih.gov

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at a high resolution. By comparing the surface morphology of a metal sample exposed to the corrosive environment with and without the inhibitor, the effectiveness of the protective film can be visualized. A smoother surface with reduced peaks and valleys in the presence of the inhibitor indicates significant protection against corrosive attack. researchgate.net

As no studies have been conducted, there are no XPS spectra or AFM images available to analyze the surface film formed by this compound.

Efficacy on Diverse Metallic Substrates and Alloys (e.g., Carbon Steel, Aluminum Alloys)

The performance of a corrosion inhibitor is highly dependent on the specific metal or alloy it is intended to protect. Carbon steel is widely used in many industries but is susceptible to corrosion in acidic and neutral environments. mdpi.com Aluminum and its alloys form a passive oxide layer, but are vulnerable to pitting corrosion, especially in chloride-containing media. google.com An effective inhibitor for one metal may not be suitable for another due to differences in surface chemistry and corrosion mechanisms.

There is no available research comparing the inhibition efficiency of this compound on carbon steel, aluminum alloys, or any other metallic substrates.

Influence of Environmental Parameters on Inhibition Efficiency (e.g., pH, Temperature, Aggressive Media)

Environmental conditions play a crucial role in both the corrosion process and the performance of the inhibitor.

Temperature: The effect of temperature on inhibition efficiency is critical for practical applications. Generally, an increase in temperature accelerates the corrosion rate. The inhibitor's efficiency may decrease with rising temperature, suggesting physisorption, or it may increase, which can indicate a chemisorption mechanism. researchgate.net

pH and Aggressive Media: The pH of the solution and the presence of aggressive ions (like Cl- or SO42-) significantly impact corrosion. The stability and adsorption characteristics of the inhibitor can change with pH. For instance, in acidic solutions, an inhibitor might exist in a protonated form, affecting its interaction with the metal surface. The effectiveness of an inhibitor is often tested in various aggressive media to determine its robustness. mdpi.com

Data on how temperature, pH, or different corrosive media affect the performance of this compound as a corrosion inhibitor has not been published.

Synergistic Effects with Other Inhibitors or Compounds

No studies investigating potential synergistic effects between this compound and other compounds have been found.

Investigations into Surface Activity and Interfacial Phenomena

The molecular architecture of this compound, featuring a hydrophobic dodecyl tail and polar nitrile and amine groups, is indicative of potential surfactant properties. However, a comprehensive literature review did not yield specific studies quantifying these characteristics.

There is a lack of published research specifically detailing the surfactant and emulsifying capabilities of this compound in multi-phase systems. Theoretical considerations suggest that the long dodecyl chain would confer surface activity, enabling the molecule to orient at oil-water interfaces and potentially stabilize emulsions. However, without experimental data, it is not possible to provide quantitative measures of its effectiveness as an emulsifier, such as its ability to reduce interfacial tension or the stability of emulsions formed.

Specific studies on the rheological properties and interfacial tension of solutions and emulsions containing this compound are not publicly available. Such studies would be essential to understand its potential as a rheology modifier or a surface-active agent.

Coordination Chemistry and Metal Complexation of 3,3 Dodecylazanediyl Dipropanenitrile

Ligand Characterization of 3,3'-(Dodecylazanediyl)dipropanenitrile

Identification of Potential Donor Atoms and Coordination Modes (Nitrogen and Nitrile Groups)

While the structure of this compound suggests the presence of a tertiary amine nitrogen and two nitrile nitrogen atoms as potential donor sites for metal coordination, no experimental or theoretical studies have been published to confirm or characterize these interactions. The coordination modes, whether monodentate, bidentate, or tridentate, remain unexplored.

Chelation Properties and Thermodynamic Stability of Metal-Ligand Adducts

There is no available research on the chelation properties of this compound with any metal ions. Consequently, data on the thermodynamic stability of any potential metal-ligand adducts, such as stability constants or Gibbs free energy of formation, are not available in the scientific literature.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes with this compound

A thorough search of the chemical literature yielded no reports on the synthesis and characterization of transition metal complexes involving this compound as a ligand. Spectroscopic data (e.g., IR, NMR, UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction studies for such complexes have not been published.

Lanthanide and Actinide Complexes for Specialized Applications

Similarly, there is no information available regarding the formation of complexes between this compound and lanthanide or actinide elements. The potential for specialized applications of such complexes remains purely speculative without any foundational research.

Catalytic Applications of Metal Complexes Derived from this compound

Given the absence of any synthesized and characterized metal complexes of this compound, there are consequently no studies on their catalytic applications. The potential for this compound to act as a ligand in catalytic systems for reactions such as oxidation, reduction, or polymerization has not been investigated.

Supramolecular Chemistry Involving this compound as a Building Block

The molecule's amphiphilic structure, which combines a long, nonpolar dodecyl (C12) alkyl chain with a polar headgroup containing the tertiary amine and two nitrile functionalities, suggests a potential for self-assembly in solution or at interfaces. Such amphiphilic molecules can form organized supramolecular structures like micelles, vesicles, or self-assembled monolayers (SAMs) on surfaces. The hydrophobic dodecyl tail would drive the assembly to minimize contact with polar solvents, while the polar headgroup would interact with the solvent or a substrate.

Despite this potential, there are no published studies detailing the conditions under which this compound forms such assemblies, nor are there data on properties like its critical micelle concentration (CMC) or its behavior in Langmuir-Blodgett films. Consequently, no research findings can be presented or tabulated for this specific application.

Environmental and Sustainability Considerations in Research on 3,3 Dodecylazanediyl Dipropanenitrile

Assessment of Environmental Impact and Degradation Pathways

The environmental fate of 3,3'-(Dodecylazanediyl)dipropanenitrile is largely determined by its chemical structure: a long, hydrophobic dodecyl chain and two polar nitrile groups. This amphiphilic nature suggests it may act as a surfactant.

Potential Environmental Distribution and Impact:

Aquatic Environments: Due to its potential surfactant properties, if released into aquatic systems, the compound could partition to sediment and wastewater sludge. The long alkyl chain suggests a low water solubility, which may lead to bioaccumulation in aquatic organisms. The ecotoxicity of nitriles can vary, with some being toxic to aquatic life.

Soil Environments: In soil, the compound's mobility would be limited by its hydrophobicity. It could adsorb to organic matter, potentially persisting in the terrestrial environment.

Degradation Pathways:

The degradation of this compound in the environment is expected to proceed through the transformation of its amine and nitrile functional groups.

Hydrolysis of Nitrile Groups: The nitrile groups (-C≡N) can undergo hydrolysis under acidic or basic conditions to first form amides and subsequently carboxylic acids. This process would convert this compound into corresponding dicarboxylic acid derivatives.

Biodegradation of the Alkyl Chain: The long dodecyl chain is a potential substrate for biodegradation by microorganisms. Bacteria capable of degrading long-chain alkanes are widespread in the environment and could break down the molecule.

Metabolism of the Tertiary Amine: Tertiary amines can be metabolized by microorganisms through processes like N-dealkylation. The metabolism of tertiary amines is primarily mediated by enzymes like cytochrome P-450. wikipedia.org

A summary of potential degradation products is presented in the table below.

Degradation Pathway Potential Intermediate/Final Products Environmental Significance
Nitrile Hydrolysis 3,3'-(Dodecylazanediyl)dipropanoic acidIncreased water solubility, potentially lower toxicity.
3-(Dodecyl(3-oxopropyl)amino)propanenitrileIntermediate amide product.
Alkyl Chain Oxidation Shorter-chain fatty acids and aminesProgressive breakdown into smaller, more biodegradable molecules.
N-dealkylation Secondary and primary amines, dodecanalCan alter the toxicity and environmental fate of the molecule.

Biocompatibility and Eco-Friendly Aspects in Application Contexts

The biocompatibility of this compound would need to be rigorously assessed for any application involving direct or indirect contact with biological systems. Standardized biocompatibility testing, such as the ISO 10993 series of standards, would be required. nelsonlabs.comeurofins.comnih.govcriver.comhygcen.de These tests evaluate aspects like cytotoxicity, sensitization, and irritation. eurofins.comnih.govcriver.com

Eco-Friendly Aspects and Potential Applications:

Fatty amines and their derivatives, a class to which this compound belongs, have a wide range of industrial applications, some of which can be considered in the context of environmental benefits. wikipedia.orgwhamine.comevonik.com

Water Treatment: Cationic surfactants derived from fatty amines are used in water treatment to precipitate negatively charged particles. whamine.com

Corrosion Inhibition: Fatty amines can form protective films on metal surfaces, acting as corrosion inhibitors. wikipedia.orgevonik.com

Ore Flotation: They are used as flotation agents in the mining industry to separate minerals from ore. wikipedia.orgwhamine.comevonik.com

The "eco-friendly" nature of these applications often stems from the potential to derive the fatty acid precursor from renewable vegetable oils and animal fats. wikipedia.orgresearchgate.netnih.gov This offers a more sustainable alternative to petroleum-based feedstocks. nih.govresearchgate.net

The table below summarizes some potential eco-friendly applications of fatty amine derivatives.

Application Area Function Eco-Friendly Aspect
Water Treatment Flocculant, precipitantAids in the removal of pollutants from wastewater. whamine.com
Corrosion Inhibition Protective film formationExtends the life of metal infrastructure, reducing waste.
Mining Froth flotation agentImproves the efficiency of mineral extraction. wikipedia.org
Agriculture Adjuvant for pesticidesCan improve the targeted delivery and efficacy of agrochemicals. whamine.com

Life Cycle Assessment of the Compound's Production and Utilization

A comprehensive Life Cycle Assessment (LCA) for this compound would evaluate the environmental impacts associated with its entire life cycle, from raw material extraction to end-of-life disposal. While no specific LCA for this compound is publicly available, a "cradle-to-gate" assessment can be conceptually outlined based on its likely synthesis route.

Probable Synthesis Route:

A common industrial method for producing fatty amines is the "nitrile process". wikipedia.org This process typically involves:

Starting Material: A fatty acid (in this case, likely derived from dodecanoic acid).

Nitrile Formation: The fatty acid reacts with ammonia at high temperatures over a metal oxide catalyst to form a fatty nitrile.

Amine Formation: The resulting nitrile is then hydrogenated to produce the primary fatty amine.

Cyanoethylation: The primary dodecylamine (B51217) would then undergo cyanoethylation, reacting with acrylonitrile (B1666552) to form the final product, this compound.

Key Stages and Considerations for LCA:

The following table outlines the key stages and environmental considerations for a cradle-to-gate LCA of this compound.

Life Cycle Stage Key Inputs Potential Environmental Hotspots (Outputs/Impacts)
Raw Material Acquisition Dodecanoic acid (from vegetable oils or petroleum), Ammonia, Acrylonitrile, Hydrogen, CatalystsLand use and water consumption for bio-based feedstocks; Fossil fuel depletion for petrochemical feedstocks; Energy-intensive production of ammonia and acrylonitrile.
Manufacturing/Synthesis Energy (heating, pressure), Solvents, WaterGreenhouse gas emissions from energy consumption; Generation of wastewater and solid waste (spent catalysts); Potential for release of volatile organic compounds (VOCs).
Purification Solvents, EnergyEnergy required for distillation or other purification methods; Solvent losses and emissions.
Product Transportation FuelEmissions from transportation logistics.

Future Research Directions and Translational Perspectives for 3,3 Dodecylazanediyl Dipropanenitrile

Development of Advanced Materials Incorporating the Compound

The bifunctional nature of 3,3'-(Dodecylazanediyl)dipropanenitrile, featuring a tertiary amine core, a long alkyl chain, and terminal nitrile groups, makes it a prime candidate for the synthesis of novel polymers and functional materials. The long dodecyl chain can impart hydrophobicity, flexibility, and surfactant-like properties to materials, while the nitrile groups offer sites for polymerization and other chemical modifications.

Future research could focus on the utilization of this compound as a monomer or a precursor in the creation of specialty polymers. For instance, the nitrile groups can be converted to amines or carboxylic acids, which can then participate in condensation polymerization reactions to form polyamides or polyesters. The resulting polymers would have a unique structure with pendant dodecyl chains, which could influence their thermal and mechanical properties, as well as their solubility and processability. These materials could find applications as high-performance plastics, elastomers, or specialty coatings.

Furthermore, the compound's structure is reminiscent of molecules used in the formulation of ionic liquids and surfactants. mdpi.com The tertiary amine can be quaternized to introduce a positive charge, leading to the formation of cationic surfactants or building blocks for ionic liquids with tailored properties. Such materials could be explored for their utility as phase transfer catalysts, electrolytes in electrochemical devices, or as dispersing agents.

Table 1: Potential Polymer Architectures from this compound Derivatives

Derivative Functional Group Polymer Type Potential Properties
Diamine (from nitrile reduction) Polyamide, Polyimide Enhanced thermal stability, chemical resistance
Dicarboxylic Acid (from nitrile hydrolysis) Polyester (B1180765) Increased flexibility, biodegradability

Integration into Nanotechnology and Hybrid Material Systems

The long alkyl chain of this compound suggests its potential as a stabilizing agent or functional ligand in nanotechnology. Long-chain amines are known to be effective in stabilizing nanoparticles and facilitating their dispersion in nonpolar solvents. uni.lu The dodecyl group can provide a hydrophobic shell around nanoparticles, preventing their aggregation and enabling their incorporation into polymeric matrices or organic solvents.

Future investigations could explore the use of this compound in the synthesis of stable metal, metal oxide, or semiconductor nanoparticles. The tertiary amine and nitrile functionalities could also serve as anchoring points for further chemical modification of the nanoparticle surface, allowing for the attachment of other functional molecules. This could lead to the development of hybrid materials with tailored optical, electronic, or catalytic properties. For example, functionalized nanoparticles could be used in sensing applications, as catalysts, or in the fabrication of nanocomposite materials with enhanced mechanical or barrier properties. nih.gov

The creation of hybrid organic-inorganic materials is another promising avenue. researchgate.net By chemically grafting this compound or its derivatives onto the surface of inorganic materials like silica (B1680970) or clay, it is possible to modify their surface properties and improve their compatibility with organic polymers. This could lead to the development of advanced composite materials for a wide range of applications, from automotive parts to biomedical devices.

Exploration of Novel Chemical Reactivity and Derivatization Pathways

The chemical versatility of this compound stems from the reactivity of its nitrile and tertiary amine groups. The nitrile group is a rich precursor to a variety of other functional groups, offering numerous possibilities for derivatization. nih.govmdpi.com

Key transformation pathways for the nitrile groups include:

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride. This would yield a diamine with a long alkyl chain, a valuable building block for polyamides and other polymers.

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. This transformation would produce a dicarboxylic acid, another important monomer for polyester synthesis.

Cyclization: Reactions involving the nitrile groups could lead to the formation of heterocyclic compounds, which are of great interest in medicinal chemistry and materials science.

The tertiary amine also offers a site for chemical modification. For example, it can be oxidized or quaternized to introduce new functionalities. The exploration of these derivatization pathways could lead to the synthesis of a wide array of novel molecules with potentially interesting biological activities or material properties.

Table 2: Potential Derivatives of this compound and Their Applications

Reaction Type Resulting Functional Group Potential Application Area
Nitrile Reduction Primary Amine Polymer synthesis, cross-linking agent
Nitrile Hydrolysis Carboxylic Acid Monomer for polyesters, pH-responsive materials
Amine Quaternization Quaternary Ammonium (B1175870) Salt Cationic surfactant, antimicrobial agent, ionic liquid precursor

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

In the absence of extensive experimental data for this compound, machine learning (ML) and artificial intelligence (AI) can play a pivotal role in accelerating its research and development. By leveraging existing chemical databases and computational models, it is possible to predict a range of physicochemical and biological properties for this compound and its potential derivatives.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as boiling point, melting point, solubility, and viscosity. mdpi.com These predictions can guide experimental efforts by identifying promising candidates for specific applications. For instance, ML models could be used to screen a virtual library of derivatives of this compound to identify those with optimal properties for use as surfactants or lubricants.

Table 3: Predicted Physicochemical Properties of this compound *

Property Predicted Value
Molecular Formula C18H33N3
Monoisotopic Mass 291.26746 Da
XlogP 5.2
Predicted CCS ([M+H]+) 168.7 Ų
Predicted CCS ([M+Na]+) 174.0 Ų

*Data sourced from PubChem. nih.gov These are computationally predicted values and await experimental verification.

Q & A

Q. What structure-property relationships govern its behavior in surfactant or polymer applications?

  • Key Factors :
  • Chain Length : The dodecyl group enhances hydrophobicity, critical for micelle stability .
  • Nitrile Polarity : Increases solubility in polar aprotic solvents (e.g., acetonitrile) .
  • Thermal Stability : Decomposition above 200°C limits high-temperature applications .

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